![molecular formula C7H4ClFO2 B1584884 3-Chloro-4-fluorobenzoic acid CAS No. 403-16-7](/img/structure/B1584884.png)
3-Chloro-4-fluorobenzoic acid
Overview
Description
3-Chloro-4-fluorobenzoic acid is a chemical compound with the formula C7H4ClFO2 . It is a white to light yellow crystal powder . This compound is used as a reactant in the structure-activity relationship study on substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-fluorobenzoic acid consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a carboxylic acid group . The molecular weight is 174.557 .Physical And Chemical Properties Analysis
3-Chloro-4-fluorobenzoic acid is a white to light yellow crystal powder . It has a melting point of 133-135 °C (lit.) . The molecular formula is C7H4ClFO2 and the molecular weight is 174.56 .Scientific Research Applications
Synthesis of Furosemide
3-Chloro-4-fluorobenzoic acid is used as a starting reagent for the synthesis of Furosemide . Furosemide is a potent diuretic used in the treatment of congestive heart failure and edema.
Synthesis of 4′-Chloro-2′-Fluoroacetophenone
This compound is also used in the synthesis of 4′-chloro-2′-fluoroacetophenone . This derivative has potential applications in various chemical reactions due to its unique structure.
Synthesis of Novel Herbicidal Isoxazolecarboxamides
3-Chloro-4-fluorobenzoic acid is used in the synthesis of novel herbicidal isoxazolecarboxamides . These compounds have shown significant herbicidal activity, making them useful in the agricultural industry.
Preparation of Potential Liquid Crystals
This compound is used in the preparation of potential liquid crystals . Liquid crystals have applications in various fields, including display technologies, thermometers, and optical imaging systems.
Structure-Activity Relationship Study
3-Chloro-4-fluorobenzoic Acid is used as a reactant in the structure-activity relationship study on substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists . These studies help in understanding the relationship between the chemical structure of a compound and its pharmacological activity.
Synthesis of Oxadiazoles
Oxadiazoles, synthesized from 3-Chloro-4-fluorobenzoic acid, have shown a large number of applications like anti-bacterial, anti-inflammatory, analgesic, anti-tumor, anti-convulsant, anti-oxidant, herbicidal, and anti-fungal activities .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
It is known that benzoic acid derivatives can act as inhibitors or activators of their target molecules, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Benzoic acid derivatives can influence various biochemical pathways depending on their specific targets .
Result of Action
Depending on its specific targets and mode of action, it can lead to various cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-fluorobenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity .
properties
IUPAC Name |
3-chloro-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTSBFXIHLYGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334521 | |
Record name | 3-Chloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorobenzoic acid | |
CAS RN |
403-16-7 | |
Record name | 3-Chloro-4-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-chloro-4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-chloro-4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Chloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Chloro-4-fluorobenzoic acid in the context of the provided research?
A1: The research focuses on the synthesis and herbicidal activity of 3-Chloro-4-fluorobenzoylthiourea []. 3-Chloro-4-fluorobenzoic acid serves as a key starting material in this synthesis. It undergoes chlorination and acylation reactions to form 3-chloro-4-fluorobenzoyl isosulfocyanic ester, which then reacts with 2-amino-4,6-dimethoxy pyrimidine to yield the target compound, 3-chloro-4-fluorobenzoylthiourea.
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